molecular formula C14H9NO B1316358 Benzo[h]quinoline-2-carbaldehyde CAS No. 904886-12-0

Benzo[h]quinoline-2-carbaldehyde

Cat. No.: B1316358
CAS No.: 904886-12-0
M. Wt: 207.23 g/mol
InChI Key: OBDYPKKCCHZQDQ-UHFFFAOYSA-N
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Description

Benzo[h]quinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C14H9NO. It is a derivative of benzoquinoline, featuring an aldehyde functional group at the second position. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .

Mechanism of Action

While the specific mechanism of action for Benzo[h]quinoline-2-carbaldehyde is not mentioned in the retrieved papers, quinoline-based compounds are known for their broad spectrum of bioactivity . They have been used as templates for the synthesis of many drugs .

Future Directions

Benzo[h]quinoline-2-carbaldehyde and its derivatives have shown potential in various fields. For instance, they have shown wound healing, antibacterial, DNA binding, and in vitro antioxidant activity . They have also shown significant α-glucosidase inhibition . These findings suggest that this compound and its derivatives could be further studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Benzo[h]quinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

benzo[h]quinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDYPKKCCHZQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569066
Record name Benzo[h]quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904886-12-0
Record name Benzo[h]quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-(dibromomethyl)benzo[h]quinoline (52 mg, 0.148 mmol) in EtOH (2 mL) and THF (1 mL) was added a solution of AgNO3 (75 mg, 0.444 mmol) in H2O (1 mL). The mixture was stirred at reflux for 2 h. The solid was filtered off and the organic solvent was removed under reduced pressure. DCM (5 mL) was added and the layers were separated. The aqueous layer was extracted with DCM (5 mL×2). The combined organic layers were washed with brine (2 mL) and dried by anhydrous Na2SO4. The organic layer was concentrated to give benzo[h]quinoline-2-carbaldehyde (30 mg) as a yellow solid.
Name
2-(dibromomethyl)benzo[h]quinoline
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mg
Type
catalyst
Reaction Step Two

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